8-Hydroxy vs. Unsubstituted Parent: Regulatory Identity as Brexpiprazole Impurity 75 Enables ANDA-Grade Analytical Method Validation
As Brexpiprazole Impurity 75 (CAS 22246-84-0), this compound is a process-related impurity identified and characterized during the commercial manufacturing route of the antipsychotic drug substance brexpiprazole (BRX), as established by LC-MS evidence and confirmed via independent synthesis [1]. Unlike generic benzazepinone analogs that lack regulatory validation, this impurity standard is supplied with fully characterized spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and HPLC purity ≥98%) compliant with ICH guidelines for ANDA submissions [2].
| Evidence Dimension | Regulatory qualification as an identified and controlled process-related impurity |
|---|---|
| Target Compound Data | Brexpiprazole Impurity 75: fully characterized; structure confirmed by ¹H NMR, ¹³C NMR, and HRMS; purity ≥98%; HPLC retention time and LC-MS fragmentation pattern published |
| Comparator Or Baseline | Unsubstituted 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 4424-80-0): not a brexpiprazole impurity; no ANDA-relevant characterization data available |
| Quantified Difference | Not available as a numerical fold difference; differentiation is categorical—only 8-hydroxy substitution pattern matches the process impurity observed in brexpiprazole manufacturing |
| Conditions | LC-MS impurity profiling of brexpiprazole (BRX) process batches; independent synthesis and spectroscopic confirmation |
Why This Matters
Procurement of this specific CAS-numbered compound is non-negotiable for ANDA analytical method validation targeting brexpiprazole impurity control, as substitution with any analog would fail method specificity criteria under ICH Q2(R1).
- [1] Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. J. Pharm. Sci. 2018, 107, 2925–2932. View Source
- [2] SynZeal Research. Brexpiprazole Impurity 75 (CAS 22246-84-0) Certificate of Analysis. View Source
